3,4-DIFLUOROPHENYLZINC IODIDE
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Overview
Description
3,4-Difluorophenylzinc iodide is an organozinc compound with the molecular formula C6H3F2IZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Difluorophenylzinc iodide can be synthesized through the reaction of 3,4-difluoroiodobenzene with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3,4-Difluoroiodobenzene+Zn→3,4-Difluorophenylzinc iodide
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorophenylzinc iodide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding fluorinated benzene derivatives.
Reduction: Can be reduced to form simpler organozinc compounds.
Substitution: Undergoes nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions include various fluorinated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
3,4-Difluorophenylzinc iodide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the development of fluorinated compounds that can serve as probes or inhibitors in biological studies.
Medicine: Utilized in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.
Industry: Applied in the production of advanced materials, including polymers and specialty chemicals
Mechanism of Action
The mechanism by which 3,4-difluorophenylzinc iodide exerts its effects involves the transfer of the phenyl group to an electrophile in the presence of a catalyst. The zinc atom acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. This process is often catalyzed by palladium complexes, which undergo oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenylzinc bromide: Similar in structure and reactivity but uses bromine instead of iodine.
Phenylzinc iodide: Lacks the fluorine substituents, resulting in different reactivity and selectivity.
4-Fluorophenylzinc iodide: Contains only one fluorine substituent, leading to variations in chemical behavior
Uniqueness
3,4-Difluorophenylzinc iodide is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its electronic properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated compounds, which are important in various fields, including pharmaceuticals and materials science .
Properties
IUPAC Name |
1,2-difluorobenzene-5-ide;iodozinc(1+) |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBMDEQDEMWPDU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=[C-]1)F)F.[Zn+]I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2IZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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